molecular formula C22H28N2O3 B1676416 Methoxyfenozide CAS No. 161050-58-4

Methoxyfenozide

Cat. No.: B1676416
CAS No.: 161050-58-4
M. Wt: 368.5 g/mol
InChI Key: QCAWEPFNJXQPAN-UHFFFAOYSA-N
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Description

Methoxyfenozide is a broad-spectrum insecticide belonging to the diacylhydrazine class. It functions as an ecdysone agonist, mimicking the action of the natural insect molting hormone, 20-hydroxyecdysone. This compound is primarily used to control various lepidopteran pests, including moths and butterflies, by inducing a premature and lethal molt in larvae .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of methoxyfenozide involves a multi-step synthesis process. The initial step is the condensation reaction between tertiary butyl hydrazine hydrochloride and dichloroethane, followed by the addition of 3-methoxy-2-methylbenzoyl chloride. This reaction is carried out at low temperatures to control the rate of addition and maintain the reaction temperature below 0°C . The resulting product undergoes an acylation reaction with 3,5-dimethylbenzoyl chloride in the presence of liquid caustic soda, followed by recrystallization to obtain the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reagent addition rates, to ensure high yield and purity of the final product .

Scientific Research Applications

Insecticidal Efficacy

Methoxyfenozide acts as a growth regulator, specifically targeting the molting process of insects. It mimics the action of ecdysteroids, hormones responsible for regulating growth and development in arthropods. The compound is particularly effective against various lepidopteran species such as Helicoverpa zea (corn earworm) and Spodoptera frugiperda (fall armyworm).

Case Study: Efficacy on Litchi and Longan
A study demonstrated that a suspension concentrate of this compound at 240 grams per liter effectively controlled lepidopteran pests in litchi and longan crops. Recovery rates for this compound residues were between 83% and 97%, indicating high efficacy and precision in pest management applications .

Residue Studies and Safety Assessments

Residue studies are crucial for understanding the environmental impact of this compound. Research has shown that it has a low potential for accumulation in rotational crops, with supervised field trials indicating minimal residues in crops like leafy vegetables and fruits .

Toxicological Profile
this compound has been evaluated for its toxicological properties. It exhibits low acute oral, dermal, and inhalation toxicity, making it relatively safe for applicators when used according to guidelines. The acceptable daily intake (ADI) was established at 0–0.1 mg/kg body weight .

Environmental Fate

The environmental fate of this compound has been studied extensively to assess its persistence and degradation in various ecosystems. It is generally considered to have a short half-life in soil and water, which reduces the risk of long-term environmental contamination.

Field Accumulation Studies
Field studies conducted across multiple states in the USA showed that this compound residues did not pose significant risks to non-target organisms or ecosystems, supporting its use as a sustainable pest management tool .

Integrated Pest Management (IPM)

This compound plays a vital role in IPM programs due to its selectivity towards target pests while being less harmful to beneficial insects like bees and natural predators. Its use helps reduce reliance on broad-spectrum insecticides, promoting ecological balance.

Research Findings
Research indicates that combining this compound with other insecticides can enhance efficacy against resistant pest populations. For example, studies have shown that mixtures with spinetoram can significantly increase mortality rates in resistant strains of Spodoptera spp. .

Regulatory Status

This compound is approved for use in several countries under strict regulatory frameworks that ensure its safety for human health and the environment. Continuous monitoring and risk assessments are conducted to adapt to new scientific findings.

Biological Activity

Methoxyfenozide is a novel insect growth regulator (IGR) belonging to the class of compounds known as ecdysteroid mimics. It primarily targets Lepidopteran pests by mimicking the action of molting hormones, thereby disrupting their growth and development. This article provides a detailed overview of the biological activity of this compound, including its toxicity, metabolism, and effects on various organisms, supported by data tables and research findings.

This compound has a unique chemical structure that allows it to act as a selective ecdysteroid agonist. This mechanism is crucial for its effectiveness against target pest species while minimizing toxicity to non-target organisms.

Key Properties:

  • Chemical Name: this compound
  • Molecular Weight: 313.4 g/mol
  • CAS Number: 161050-58-4

Toxicity Profile

This compound exhibits low acute toxicity across various exposure routes. The following table summarizes the acute toxicity data from different studies:

Species Route LD50/LC50 Observations
MiceOral>5000 mg/kgNo mortality or clinical signs observed
RatsDermal>5000 mg/kgSlight eye irritant; no skin irritation
RatsInhalation>4300 mg/kgNo significant effects noted
DogsOral>5000 ppmNo treatment-related effects observed
Beet ArmywormOral (last-instar)7.5-fold less toxic than susceptible strainResistance observed in greenhouse-selected strain

Metabolism and Excretion

This compound undergoes extensive metabolism in mammals, primarily through demethylation, glucuronidation, and hydroxylation. Studies indicate that less than 5% of the administered dose is cleaved at the amide bridge between its aromatic rings.

Metabolite Profile:

  • Over 30 metabolites identified in rat urine, feces, and bile.
  • Major metabolites include:
    • M14 (desmethylated parent)
    • M24 (hydroxy methyl derivative)

The metabolic pathways are crucial for understanding the environmental fate of this compound and its potential impacts on non-target organisms.

Reproductive Toxicity Study

A two-generation reproductive toxicity study in rats revealed no adverse effects on estrus cycling, sperm parameters, mating performance, or pup viability at doses up to 20,000 ppm (equivalent to 1474 mg/kg bw per day). However, increased liver weights were noted in parental animals at this dose.

Long-term Exposure Study

Long-term studies involving mice and rats have shown no significant treatment-related effects on survival or health parameters at high doses. The following table summarizes findings from these studies:

Study Duration Species Dose (ppm) Findings
78 weeksMice0, 70, 2800, 7000No treatment-related clinical signs or changes
89-99 weeksRats0, 200, 8000, 20000Reduced survival at highest dose; no other effects

Environmental Impact

This compound's low toxicity to non-target organisms makes it a favorable option for integrated pest management. Its environmental fate studies indicate that it dissipates effectively without accumulating in the food chain.

Q & A

Basic Research Questions

Q. What are the best practices for quantifying methoxyfenozide residues in plant matrices using HPLC and QuEChERS?

  • Methodology :

  • Use a modified QuEChERS protocol: extract samples with acetonitrile, followed by purification with PSA, GCB, and anhydrous MgSO₄ .
  • HPLC conditions: Agilent C18 column (150 mm × 4.6 mm, 5 µm), mobile phase of acetonitrile/water (55:45 v/v), flow rate 1.0 mL/min, detection at 254 nm. Retention time: 8–11 minutes .
  • Validation parameters: Recovery rates should fall within 70–120% with RSD ≤ 20% .

Q. How should experimental designs account for this compound’s environmental dissipation in crops like litchi and longan?

  • Key considerations :

  • Conduct field trials with buffer zones between plots to avoid cross-contamination. Use triplicate plots and monitor variables like temperature, rainfall, and application dose .
  • Model dissipation using first-order kinetics: Ct=C0ektC_t = C_0 \cdot e^{-kt}. Reported half-lives: 5.1–5.7 days in litchi and longan .
  • Measure residues in whole fruit vs. pulp to assess translocation patterns (e.g., residues in litchi peel are 2–4× higher than pulp) .

Q. What statistical methods are suitable for analyzing this compound toxicity and resistance in pest populations?

  • Approach :

  • Use probit analysis (e.g., POLO-PLUS software) to calculate LC₅₀ values and resistance ratios (RR = LC₅₀ field strain / LC₅₀ susceptible strain) .
  • Apply factorial ANOVA to evaluate interactions between variables (e.g., pH, temperature) .
  • For field efficacy, compare treatments using Tukey’s HSD test (α = 0.05) and report percentage control (e.g., 78–81% efficacy against Lobesia botrana) .

Advanced Research Questions

Q. How can cross-resistance risks be mitigated when integrating this compound into IPM programs?

  • Strategies :

  • Conduct synergist assays (e.g., PBO, DEM) to identify metabolic resistance mechanisms (e.g., cytochrome P450 upregulation) .
  • Rotate this compound with non-ecdysone agonists (e.g., spinosad) to delay resistance .
  • Monitor RR trends in field populations; resistance is confirmed if 95% confidence limits of LC₅₀ values do not overlap .

Q. What methodologies are critical for assessing dietary risks of this compound in crops?

  • Risk assessment framework :

  • Calculate ADI%: ADI%=STMRFbwADI×100\text{ADI\%} = \frac{\text{STMR} \cdot F}{\text{bw} \cdot \text{ADI}} \times 100, where STMR = supervised trials median residue, FF = daily fruit intake, and bw\text{bw} = body weight .
  • Validate with QuEChERS/UPLC-MS/MS: LOQ = 0.0005–0.001 mg/kg, LOD = 0.00001–0.0003 mg/kg .
  • For litchi and longan, ADI% values (0.0055–0.033%) indicate negligible chronic risk but warrant monitoring in vulnerable groups (e.g., children) .

Q. How do crop surface structures influence this compound residue retention and degradation?

  • Key findings :

  • Litchi’s waxy, protrusion-rich exocarp retains residues longer (half-life = 5.1–5.3 days) vs. longan’s smoother surface (half-life = 5.3–5.7 days) .
  • Factors: Hydrophobicity (log Pow = 3.72), vapor pressure (<1.33 × 10⁻⁵ Pa), and translocation via stems/leaves .
  • Compare with leafy crops (e.g., spinach half-life = 1.4–3.0 days) to highlight crop-specific degradation drivers .

Q. What experimental designs address sublethal effects of this compound on non-target organisms like honeybees?

  • Protocols :

  • Field trials: Expose colonies to 100–500 ppb this compound in pollen patties; monitor weight loss (indicator of foraging activity) and thermoregulation (e.g., hive temperature variability) .
  • Lab assays: Measure delayed toxicity (e.g., 17–21 minute delay in foraging cessation) and synergies with other pesticides .
  • Use LC-MS/MS to confirm residue levels in bee bread (typically 1–2.5% of applied dose) .

Q. How can this compound’s mode of action inform resistance management in Lepidoptera?

  • Mechanistic insights :

  • This compound acts as an ecdysone agonist, inducing premature molting. Resistance may arise from receptor mutations (e.g., EcR gene polymorphisms) .
  • Validate with ligand-binding assays: Compare affinity of this compound vs. 20-hydroxyecdysone in resistant vs. susceptible strains .
  • Cross-resistance screening: Test efficacy against pests with known resistance to tebufenozide or chromafenozide .

Q. Methodological Notes

  • Residue Analysis : Always include matrix-matched standards to correct for ionization suppression/enhancement in LC-MS/MS .
  • Field Trials : Apply this compound SC at 144 mg a.i./ha with 7-day pre-harvest intervals to comply with MRLs (5 mg/kg in litchi, 2 mg/kg in longan) .
  • Non-Target Studies : Combine hive weight telemetry and infrared thermography to detect sublethal behavioral changes in honeybees .

Properties

IUPAC Name

N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-3-methoxy-2-methylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-14-11-15(2)13-17(12-14)21(26)24(22(4,5)6)23-20(25)18-9-8-10-19(27-7)16(18)3/h8-13H,1-7H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAWEPFNJXQPAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3032628
Record name Methoxyfenozide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In DMSO 11, cyclohexanone 9.9, acetone 9 (all in g/100g at 20 °C), In water, 3.3 mg/L at 20 °C
Record name Methoxyfenozide
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Color/Form

White powder

CAS No.

161050-58-4
Record name Methoxyfenozide
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Record name Methoxyfenozide [ISO:ANSI:BSI]
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Record name Methoxyfenozide
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Record name Benzoic acid, 3-methoxy-2-methyl-, 2-(3,5-dimethylbenzoyl)-2-(1,1-dimethylethyl)hydrazide
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Record name METHOXYFENOZIDE
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Record name Methoxyfenozide
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Melting Point

206.2 - 208 °C, MP: 204 - 20.6 °C /Technical/
Record name Methoxyfenozide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7936
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

To a stirred solution of N-(3-methoxy-2-methylbenzoyl)-N'-tert-butylhydrazine (506 g, 2.14 mole) in methylene chloride (1.5 L) at 5° C. were simultaneously added solutions of 3,5-dimethylbenzoyl chloride (360 g, 2.14 moles) in methylene chloride (500 mL) and sodium hydroxide (50% aqueous, 171.2 g, 2.14 moles) diluted with water (400 mL), at such a rate that the temperature of the mixture did not exceed 10° C. Following the addition, the reaction mixture was allowed to reach room temperature and stirred continuously for 1 additional hour, whereupon the reaction mixture was diluted with methylene chloride (12 L), washed with water, dried over magnesium sulfate, filtered and stripped to give N-(3-methoxy-2-methylbenzoyl)-N'-(3,5-dimethylbenzoyl)-N'-tert-butylhydrazine (663 g), melting at 204°-204.5° C.
Quantity
506 g
Type
reactant
Reaction Step One
Quantity
360 g
Type
reactant
Reaction Step Two
Quantity
171.2 g
Type
reactant
Reaction Step Three
Quantity
1.5 L
Type
solvent
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Quantity
400 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A solution of 3-methoxy-2-methylbenzoic acid (1.5 g, 0.01 mole) in thionyl chloride (10 mL.) was refluxed for 45 minutes and then stripped under reduced pressure. The residue was dissolved in methylene chloride (50 mL) and added dropwise with cooling at 0° C. to a solution of N-(3,5-dimethylbenzoyl)-N-tert-butylhydrazine (4.4 g. 0.02 mole) in methylene chloride (50 mL). Following the addition, the solution was stirred overnight at room temperature and filtered. The filter-cake was washed extensively with water and ether, and then dried in vacuo to give 2.1 g of N-(3-methoxy-2-methylbenzoyl)-N'-(3,5-dimethylbenzoyl)-N'-tert-butylhydrazine, melting at 204°-204.5° C. 1H-NMR δppm 1.50 (s, 9H, tert-Bu), 1.63 (s, 3H, Ar--CH3), 2.25 (s, 6H, di--CH3) 3.75 (s, 3H, OCH3), 6.26 (d, 1H, Ar), 6.93-7.20 (m, 5H, Ar).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 2
Methoxyfenozide
Reactant of Route 3
Reactant of Route 3
Methoxyfenozide

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